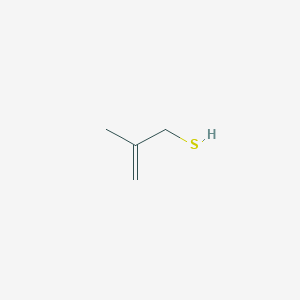

Methallyl mercaptan

Description

Methallyl mercaptan (CAS: varies; synonyms: 3-methylallyl thiol, 2-methyl-2-propenethiol) is a thiol derivative characterized by a methallyl group (CH₂=C(CH₃)-CH₂) bonded to a sulfhydryl (-SH) group. This compound is notable in organic synthesis for its role as a nucleophile and its reactivity in cyclization and substitution reactions . While some sources conflate its nomenclature with sulfides (e.g., lists it as a synonym for allyl methyl sulfide, a distinct sulfide compound), its chemical identity as a thiol is confirmed by its use in reactions requiring a free -SH group, such as the synthesis of 2-thiazolines .

Properties

IUPAC Name |

2-methylprop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-4(2)3-5/h5H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJYVTQALAAQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453286 | |

| Record name | Methallyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5954-68-7 | |

| Record name | 2-Propene-1-thiol, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5954-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Description:

- Starting from methallyl halides (e.g., methallyl chloride or bromide), thiolation is achieved by reacting with a sulfide source such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH).

- The nucleophilic sulfide ion attacks the allylic carbon, displacing the halide and forming this compound.

Reaction Scheme:

$$

\text{CH}2=C(CH3)CH2X + \text{NaSH} \rightarrow \text{CH}2=C(CH3)CH2SH + \text{NaX}

$$

where $$X = Cl, Br$$.

Conditions:

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Temperature: Mild heating (40–80°C) to promote substitution.

- Reaction time: Several hours depending on scale and concentration.

Advantages:

- High selectivity for thiol formation.

- Straightforward purification by distillation or extraction.

Limitations:

- Requires preparation or availability of methallyl halides.

- Potential side reactions include elimination to form methallyl alcohol or ethers.

Preparation by Addition of Hydrogen Sulfide to Methallyl Derivatives

Process Description:

- Direct addition of hydrogen sulfide (H₂S) across the double bond of methallyl compounds (e.g., methallyl alcohol or methallyl acetate) in the presence of acid or metal catalysts.

- This method involves electrophilic addition of H₂S to the alkene, forming the mercaptan.

Catalysts:

- Lewis acids such as ZnCl₂, AlCl₃, or acidic resins.

- Transition metal catalysts to enhance regioselectivity.

Reaction Conditions:

- Temperature: Typically 50–120°C.

- Pressure: Elevated H₂S pressure may be applied to drive the reaction.

- Solvent: Often carried out neat or in inert solvents like toluene.

Reaction Scheme:

$$

\text{CH}2=C(CH3)CH2OH + H2S \xrightarrow{\text{Catalyst}} \text{CH}2=C(CH3)CH2SH + H2O

$$

Advantages:

- Avoids use of halogenated intermediates.

- Potentially more environmentally friendly if optimized.

Limitations:

- Handling of toxic and corrosive H₂S gas requires strict safety measures.

- Possible formation of side products like disulfides or polysulfides.

Hydrogenation of Carbon Disulfide Derivatives

Process Description:

- Carbon disulfide (CS₂) can be converted to mercaptans via catalytic hydrogenation.

- For this compound, this approach requires the formation of methallyl-substituted carbon disulfide intermediates, which are then hydrogenated to yield the mercaptan.

Catalysts:

- Nickel, palladium, or copper-based catalysts under hydrogen pressure.

Reaction Conditions:

- Temperature: 100–200°C.

- Hydrogen pressure: 1–10 MPa.

- Solvent: Alcohols or hydrocarbons.

Challenges:

- CS₂ is toxic and volatile, requiring careful handling.

- Formation of by-products such as dimethyl disulfide and other sulfur compounds.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | Methallyl halides + NaSH | DMF/DMSO, 40–80°C | High selectivity, straightforward | Requires halide precursor | 70–85 |

| Addition of H₂S to alkenes | Methallyl alcohol + H₂S | Lewis acids, 50–120°C, H₂S gas | Avoids halides, direct thiolation | Toxic H₂S handling, side products | 60–75 |

| Hydrogenation of CS₂ derivatives | Methallyl-CS₂ intermediates | Ni/Pd catalysts, high H₂ pressure | Potential high purity | Toxic CS₂, complex synthesis | 50–70 |

Research Findings and Industrial Considerations

- Selectivity and Yield: The nucleophilic substitution method generally offers higher selectivity and yield compared to direct addition of H₂S, which may produce polysulfides and require extensive purification.

- Safety and Environmental Impact: Handling of H₂S and CS₂ poses significant safety hazards; thus, processes minimizing these reagents are preferred industrially.

- Catalyst Development: Recent research focuses on developing heterogeneous catalysts that enable milder conditions and reduce by-product formation.

- Continuous vs. Batch Processes: Continuous flow methods improve safety and scalability, especially for reactions involving toxic gases like H₂S.

Chemical Reactions Analysis

Oxidation Reactions

Methyl mercaptan undergoes oxidation via multiple pathways depending on environmental conditions:

Atmospheric Oxidation

-

Primary oxidants : Hydroxyl radicals (- OH), nitrate radicals (- NO₃), and oxygen radicals.

-

Key reaction :

-

Products :

| Reaction Condition | Major Products | Half-Life (25°C) |

|---|---|---|

| Hydroxyl radical exposure | CH₃S- , H₂O | 0.2–30 hours |

| Nitrate radical exposure | CH₃SO₃H, CH₃SSCH₃ | 1.2 hours |

Thermal Decomposition

At elevated temperatures (>773 K), methyl mercaptan decomposes catalytically over H-ZSM-5 zeolites:

-

Mechanism :

-

Product Distribution (at 823 K):

| Catalyst | Temperature (K) | Methane Selectivity (%) | BTX Selectivity (%) |

|---|---|---|---|

| H-ZSM-5 | 823 | 52 | 40 |

Acid-Catalyzed Reactions

In aqueous or acidic media, methyl mercaptan exhibits nucleophilic behavior:

-

Reaction with halides :

-

Polymerization inhibition :

Methyl mercaptan binds to Ti centers in Ziegler-Natta catalysts (e.g., TiCl₄/MgCl₂), forming stable S–Ti complexes that hinder propylene polymerization .

Photolytic Degradation

Ultraviolet light induces cleavage of the S–H bond:

Biochemical Transformations

Methyl mercaptan is a byproduct of microbial metabolism:

-

Human microbiota : Produced via methionine degradation by oral bacteria (e.g., Fusobacterium nucleatum) .

-

Environmental fate : Rapidly oxidized by soil bacteria to CO₂ and sulfate .

Key Differences Between Methyl Mercaptan and Methanol Reactivity

| Property | Methyl Mercaptan (CH₃SH) | Methanol (CH₃OH) |

|---|---|---|

| Atmospheric half-life | 0.2–30 hours | 10–20 days |

| Acid strength (pKa) | 10.3 | 19.7 |

| Dominant reaction path | Radical-mediated oxidation | SN2 nucleophilic substitution |

If further clarification or targeted data on methallyl mercaptan is required, please provide additional references or verify the compound nomenclature.

Scientific Research Applications

Methallyl mercaptan has several applications in scientific research and industry:

Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: this compound is used as an intermediate in the production of pesticides, fungicides, and other agrochemicals. It is also employed in the synthesis of flavors and fragrances due to its strong odor.

Mechanism of Action

The mechanism of action of methallyl mercaptan involves its interaction with various molecular targets. The thiol group (-SH) is highly reactive and can form covalent bonds with proteins and enzymes, leading to the modification of their activity. This reactivity is the basis for its antimicrobial and antifungal properties, as it can disrupt the normal functioning of microbial cells.

Comparison with Similar Compounds

Structural and Reactivity Differences

Methallyl mercaptan’s reactivity is influenced by its allylic system, which distinguishes it from linear alkyl mercaptans (e.g., methyl, ethyl, butyl mercaptans). Key comparisons include:

Key Findings :

- This compound’s allyl group increases its acidity compared to linear mercaptans, enhancing its nucleophilicity in reactions. However, this structural feature also renders it less stable under strongly acidic conditions (e.g., concentrated H₂SO₄), where it polymerizes readily, reducing reaction yields .

Biological Activity

Methallyl mercaptan (CAS Number: 5954-68-7) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiol group (-SH) attached to a methallyl group, which contributes to its unique reactivity compared to simpler thiols. The compound's structure enables it to form covalent bonds with various biomolecules, influencing their activity and function.

| Property | Description |

|---|---|

| Chemical Formula | C₄H₈S |

| Molecular Weight | 104.17 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong, garlic-like |

The biological activity of this compound is primarily attributed to its thiol group, which allows it to interact with proteins and enzymes. This interaction can lead to the modification of protein structures and functions, thereby exerting antimicrobial effects. The compound has been shown to disrupt microbial cell membranes, leading to cell lysis and death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated in both in vitro and in vivo studies:

- Bacterial Inhibition : this compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.

- Fungal Activity : The compound also displays antifungal properties, making it a candidate for further exploration in treating fungal infections.

Case Studies and Research Findings

- Case Study on Toxicity : A notable case study highlighted the toxic effects of methyl mercaptan (a related compound) on humans. A worker exposed to high concentrations developed methemoglobinemia and hemolytic anemia, illustrating the potential risks associated with thiol compounds . This underscores the importance of understanding both the therapeutic and toxicological profiles of this compound.

- Animal Studies : In animal models, exposure to methyl mercaptan has resulted in significant systemic effects, including lethargy and coma at high concentrations (e.g., 1,400 ppm). Such findings suggest that while this compound may have beneficial biological activities, careful consideration of dosage and exposure duration is crucial .

Comparative Analysis with Similar Compounds

This compound shares similarities with other thiol-containing compounds such as ethanethiol and propyl mercaptan. However, its unique methallyl structure offers distinct chemical reactivity:

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| This compound | C₄H₈S | Antimicrobial, antifungal |

| Ethanethiol | C₂H₆S | Mild antimicrobial |

| Propyl Mercaptan | C₃H₈S | Antimicrobial |

Q & A

Basic Research Question

- Closed-system reactors : Use Schlenk lines or sealed vessels to capture vapors .

- Scrubbers : Neutralize exhaust gases with alkaline solutions (e.g., 10% NaOH) to convert mercaptans to less volatile thiolates .

- Waste management : Treat aqueous waste with hydrogen peroxide (H₂O₂) to oxidize residual thiols to sulfonic acids . Document all protocols in line with ACS Green Chemistry Principles .

How can researchers validate the reproducibility of this compound’s synthetic routes across different laboratories?

Advanced Research Question

Adopt standardized reporting frameworks :

- Detail all parameters (e.g., stirring speed, reagent purity, humidity levels) in supplementary materials .

- Use statistical experimental design (e.g., Taguchi methods) to identify critical variables affecting yield and purity .

Interlaboratory studies with blinded samples and centralized analytics (e.g., round-robin testing) can quantify reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.